molecular formula C20H25ClN4O2 B2488425 (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1185237-97-1

(E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No. B2488425
CAS RN: 1185237-97-1
M. Wt: 388.9
InChI Key: AXTLPUXXQGKSHD-YGCVIUNWSA-N
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Description

This compound belongs to a class of novel 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl] pyridazin-3(2H)-one derivatives. These derivatives are primarily synthesized for their potential anticancer properties (Murty et al., 2011).

Synthesis Analysis

Synthesis typically involves multiple steps, starting with the acetylation of ferulic acid, followed by reaction with piperazine and subsequent deacetylase actions to obtain the target product (Wang Xiao-shan, 2011). The process is detailed and involves several stages of chemical reactions to achieve the desired molecular structure.

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical reactions involving this compound mainly include interactions with other organic molecules, leading to the formation of various derivatives. These reactions are critical for synthesizing potential pharmacologically active compounds. One study involved synthesizing optically active derivatives, which showed varying pharmacological profiles (Howson et al., 1988).

Scientific Research Applications

Synthesis and Characterization

The chemical compound, (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride, has been the subject of various studies focusing on its synthesis and characterization. Research has delved into the synthesis of structurally similar compounds, showcasing the potential of these chemicals in scientific research. For instance, the synthesis of novel pyrimidines derived from piperazine chalcones has been highlighted, revealing their potential antimicrobial activity against various bacterial and fungal strains (Kumar, 2017). Additionally, studies have focused on the synthesis of compounds with hydrochloride salts, such as the synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, underlining the methodical approach in the creation of these compounds (Wang Xiao-shan, 2011).

Pharmacological Evaluation

In the realm of pharmacological studies, compounds structurally related to (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride have been synthesized and evaluated for their pharmacological properties. One such study described the synthesis and pharmacological activity of a compound exhibiting significant affinity to both 5-HT1A and 5-HT2A receptors, similar to aripiprazole, which is known for its atypical antipsychotic properties (Kossakowski et al., 2008). Another research effort synthesized and evaluated novel derivatives as anticancer agents, showcasing their cytotoxicity against various human cancer cell lines, indicating their potential in cancer research (Murty et al., 2011).

Structural Analysis

Structural analysis has been a pivotal part of understanding and utilizing compounds like (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride. Studies have performed crystal structure and Hirshfeld surface analysis of hydrochloride salts of related compounds, offering deep insights into their molecular structure and potential interactions (Ullah & Stoeckli-Evans, 2021).

properties

IUPAC Name

(E)-3-phenyl-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2.ClH/c1-2-16-26-19-10-9-18(21-22-19)23-12-14-24(15-13-23)20(25)11-8-17-6-4-3-5-7-17;/h3-11H,2,12-16H2,1H3;1H/b11-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTLPUXXQGKSHD-YGCVIUNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

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